molecular formula C22H47N3O2 B14571247 N-(2-{Octyl[2-(octylamino)ethyl]amino}ethyl)glycine CAS No. 61633-19-0

N-(2-{Octyl[2-(octylamino)ethyl]amino}ethyl)glycine

Cat. No.: B14571247
CAS No.: 61633-19-0
M. Wt: 385.6 g/mol
InChI Key: SZUWXOJMLAGAJE-UHFFFAOYSA-N
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Description

N-(2-{Octyl[2-(octylamino)ethyl]amino}ethyl)glycine is a synthetic organic compound with the molecular formula C22H47N3O2 It is characterized by the presence of octyl groups attached to an aminoethyl chain, which is further connected to a glycine moiety

Properties

CAS No.

61633-19-0

Molecular Formula

C22H47N3O2

Molecular Weight

385.6 g/mol

IUPAC Name

2-[2-[octyl-[2-(octylamino)ethyl]amino]ethylamino]acetic acid

InChI

InChI=1S/C22H47N3O2/c1-3-5-7-9-11-13-15-23-16-19-25(20-17-24-21-22(26)27)18-14-12-10-8-6-4-2/h23-24H,3-21H2,1-2H3,(H,26,27)

InChI Key

SZUWXOJMLAGAJE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCCN(CCCCCCCC)CCNCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{Octyl[2-(octylamino)ethyl]amino}ethyl)glycine typically involves the reaction of octylamine with ethylenediamine, followed by the introduction of a glycine moiety. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction. The final product is purified through techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{Octyl[2-(octylamino)ethyl]amino}ethyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-{Octyl[2-(octylamino)ethyl]amino}ethyl)glycine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-{Octyl[2-(octylamino)ethyl]amino}ethyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to alterations in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis[2-(octylamino)ethyl]glycine
  • N-(2-((2-Octylaminoethyl)amino)ethyl)glycine monohydrochloride

Uniqueness

N-(2-{Octyl[2-(octylamino)ethyl]amino}ethyl)glycine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

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